molecular formula C12H13NO6 B14629926 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- CAS No. 56015-45-3

2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)-

Cat. No.: B14629926
CAS No.: 56015-45-3
M. Wt: 267.23 g/mol
InChI Key: BBPHOMUOPRELOG-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is a complex organic compound with a unique structure that includes both ketone and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by acetylation and subsequent reaction with 2,4-pentanedione. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while reduction of the ketone groups results in alcohols.

Scientific Research Applications

2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone groups can also participate in reactions with nucleophiles, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione, 3-methyl-: Similar structure but lacks the nitro and acetyl groups.

    2,4-Pentanedione, 3-acetyl-: Contains an acetyl group but lacks the nitro and furan moieties.

    3-Ethyl-2,4-pentanedione: Similar diketone structure but with an ethyl group instead of the nitro and furan groups.

Uniqueness

2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is unique due to the presence of both nitro and acetyl groups attached to a furan ring, which imparts distinct chemical and biological properties not found in its simpler analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

56015-45-3

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

3-(4-acetyl-5-methyl-2-nitrofuran-3-yl)pentane-2,4-dione

InChI

InChI=1S/C12H13NO6/c1-5(14)9(6(2)15)11-10(7(3)16)8(4)19-12(11)13(17)18/h9H,1-4H3

InChI Key

BBPHOMUOPRELOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)[N+](=O)[O-])C(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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